1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11(19)13-7-9-18(10-13)16(20)15-14-5-3-2-4-12(14)6-8-17-15/h2-6,8,13H,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKKVUOTVIZGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=NC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale batch reactions where the reactants are combined in reactors under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized derivatives with potential biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in drug discovery due to its potential therapeutic applications. It has been investigated for:
- Enzyme Inhibition : Studies indicate that it can inhibit key enzymes involved in metabolic pathways, which may be beneficial for treating diseases such as cancer and diabetes .
- Receptor Binding : Its ability to bind to specific receptors in the central nervous system suggests potential applications in treating neurological disorders .
Organic Synthesis
1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one serves as a valuable building block in organic synthesis. It can be used to create more complex molecules, including pharmaceuticals and agrochemicals. The compound's unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.
Research has highlighted the compound's biological activity, particularly its cytotoxic effects against cancer cells. Its mechanism of action involves:
- Topoisomerase Inhibition : Similar compounds have been shown to act as topoisomerase inhibitors, which are crucial for DNA replication and repair .
- Structure–Activity Relationships (SARs) : Understanding the SARs of this compound can lead to the development of more potent derivatives with enhanced therapeutic efficacy .
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- A study published in RSC Advances detailed the synthesis and evaluation of pyrrolo[2,1-a]isoquinoline derivatives, emphasizing their anticancer properties and potential as therapeutic agents .
- Another investigation focused on the synthesis of pyrrolo[3,2-g]isoquinolines, revealing their selective inhibition of kinases relevant to cancer treatment, thus highlighting the importance of structural modifications on biological activity .
Mechanism of Action
The mechanism of action of 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Systems
1-(Pyridin-3-yl)ethan-1-one (Compound 12, )
- Structure: Pyridine ring instead of isoquinoline.
- Synthesis : Reacted with hydrazide precursors under thermal/grinding conditions (yield: satisfactory).
1-(Phenanthren-2-yl)ethan-1-one (Compound 1u, )
- Structure : Phenanthrene-based acetyl group.
- Synthesis : Used in penta-/hexaannulation reactions to generate polycyclic aromatic hydrocarbons (PAHs).
- Applications : PAHs are studied for optoelectronic materials .
- Key Difference: Extended conjugation in phenanthrene enhances electronic properties but reduces solubility compared to isoquinoline derivatives.
Analogues with Heterocyclic Modifications
1-[1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one ()
- Structure : Triazole ring with chloro-fluorophenyl and methyl substituents.
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by acetylation.
- Applications : Anticancer and anti-inflammatory agents due to triazole’s metabolic stability .
- Key Difference: Triazole’s hydrogen-bonding capacity differs from isoquinoline’s planar aromaticity, altering pharmacokinetic profiles.
1-(3-(Pyrrolidine-1-carbonyl)phenyl)ethanone ()
- Structure : Pyrrolidine-1-carbonyl linked to phenyl-acetyl.
- Synthesis : Friedel-Crafts acylation or coupling reactions.
- Applications: Potential CNS agents due to pyrrolidine’s blood-brain barrier permeability .
- Key Difference: Phenyl group lacks the fused bicyclic structure of isoquinoline, reducing rigidity and aromatic interactions.
Analogues with Modified Pyrrolidine Substituents
1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethan-1-one ()
- Structure : 2-Methylphenyl substituent on pyrrolidine.
- Synthesis : Alkylation of pyrrolidine followed by acetylation.
- Applications : Building block for ligands in asymmetric catalysis.
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride ()
- Structure: Aminomethyl-pyrrolidine with acetyl.
- Synthesis : Reductive amination or nucleophilic substitution.
- Applications : Prodrugs or peptide mimetics due to amine functionality .
- Key Difference: Charged amine enhances solubility but may reduce membrane permeability relative to neutral isoquinoline derivatives.
Comparative Data Table
Key Findings and Implications
- Isoquinoline Advantage: The fused bicyclic structure of isoquinoline provides enhanced π-π stacking and rigidity, advantageous in kinase inhibition and catalyst design .
- Synthetic Challenges : Compared to simpler acetyl derivatives (e.g., pyridin-3-yl), the target compound’s synthesis may require multi-step protocols, impacting scalability .
Biological Activity
1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features. The compound consists of a pyrrolidine ring fused with an isoquinoline moiety, which allows it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by its distinctive functional groups, which contribute to its biological activity. The IUPAC name reflects its complexity, and its molecular formula is .
| Property | Value |
|---|---|
| IUPAC Name | 1-[1-(isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethanone |
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 2097895-63-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, leading to various biological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer and diabetes.
- Receptor Binding : It may bind to specific receptors in the central nervous system, suggesting potential applications in neurological disorders.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to induce apoptosis in FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
Neuroprotective Effects
Research indicates that compounds similar to this compound possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential therapeutic applications for neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. These findings support its potential as a neuroprotective agent .
Comparison with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Pyrrolidine Derivatives | Similar pyrrolidine ring | Anticancer, antimicrobial |
| Isoquinoline Derivatives | Contains isoquinoline moiety | Diverse pharmacological properties |
| Pyrrolidin-2-ones | Related structure | Drug development applications |
Q & A
Q. What are the common synthetic routes for 1-[1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl]ethan-1-one in academic research?
The synthesis typically involves:
- Isoquinoline functionalization : Chlorination of isoquinoline derivatives using phosphorus oxychloride (POCl3) to introduce reactive groups (e.g., 1-chloroisoquinoline) .
- Pyrrolidine coupling : Condensation of the chlorinated isoquinoline with pyrrolidine intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) .
- Ethanone introduction : Acylation reactions using acetylating agents (e.g., acetic anhydride) or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to attach the ethanone moiety . Key parameters include temperature control (80–100°C), solvent selection, and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Determines crystal structure and stereochemistry .
- Chromatography : HPLC or GC assesses purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Contradictions may arise from:
- Assay variability : Differences in cell lines, enzyme sources, or incubation times. Standardize protocols using guidelines like OECD TG 455 .
- Concentration effects : Perform dose-response studies to identify optimal activity windows .
- Structural analogs : Compare bioactivity of derivatives to isolate functional groups responsible for efficacy or toxicity . Meta-analysis of published data and computational modeling (e.g., QSAR) can further clarify structure-activity relationships .
Q. What strategies optimize microwave-assisted synthesis for improved yield and purity?
- Parameter tuning : Adjust microwave power (100–300 W), irradiation time (10–30 minutes), and solvent (DMF or DCM) to enhance reaction efficiency .
- Real-time monitoring : Use thin-layer chromatography (TLC) or in-line FTIR to track reaction progress .
- Post-synthesis purification : Employ flash chromatography with gradients of ethyl acetate/hexane or crystallization from ethanol .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at –20°C in amber vials to prevent degradation via hydrolysis or oxidation .
- Atmosphere : Use nitrogen or argon to minimize air-sensitive decomposition .
- Incompatibilities : Avoid exposure to strong acids/bases (e.g., HCl, NaOH), which may cleave the pyrrolidine-isoquinoline bond .
Q. What methodologies elucidate interactions between this compound and biological targets?
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to enzymes/receptors .
- Molecular docking : Software like AutoDock predicts binding modes to active sites (e.g., kinase domains) .
- Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., ATPase activity assays) .
Q. How should researchers address discrepancies in spectral data during characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
